3-Chloro-6-phenylpyrazin-2-amine
Description
3-Chloro-6-phenylpyrazin-2-amine is a heterocyclic aromatic compound featuring a pyrazine core substituted with an amine group at position 2, a chlorine atom at position 3, and a phenyl group at position 6. This structure confers unique electronic and steric properties, making it a subject of interest in coordination chemistry and pharmaceutical research. These features influence its reactivity, solubility, and applications in materials science or drug discovery .
Properties
IUPAC Name |
3-chloro-6-phenylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-10(12)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHOKWXFKLWYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498903 | |
| Record name | 3-Chloro-6-phenylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67602-04-4 | |
| Record name | 3-Chloro-6-phenylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-phenylpyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-6-phenylpyrazin-2-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Chloro-6-phenylpyrazin-2-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology and Medicine: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-6-phenylpyrazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Positional Isomers of Chloro-Substituted Pyrazin-2-amines
identifies six positional isomers of chloro-substituted pyrazin-2-amines (compounds 1–6 ). Key differences arise from the chlorine atom’s position on the pyrazine ring:
Key Findings :
- 3-Chloro-6-phenylpyrazin-2-amine differs from compound 1 (2-amino-3-chloropyrazine) by the addition of a phenyl group at position 6, which enhances steric bulk and alters crystal packing behavior.
- Compared to compound 3 (2-amino-6-chloropyrazine), the phenyl group in the target compound replaces chlorine at position 6, reducing polarity and increasing lipophilicity.
Substituent Variations: Methyl vs. Phenyl Groups
highlights 3-Chloro-6-methylpyrazin-2-amine (CAS 89182-15-0) as a close analog with 96% structural similarity to the target compound.
| Property | This compound | 3-Chloro-6-methylpyrazin-2-amine |
|---|---|---|
| Substituent at Position 6 | Phenyl (C₆H₅) | Methyl (CH₃) |
| Molecular Weight | ~219.67 g/mol | ~173.59 g/mol |
| LogP (Predicted) | ~2.8 (higher lipophilicity) | ~1.2 (moderate lipophilicity) |
| Hydrogen Bonding | Amine and halogen donors | Amine and halogen donors |
Implications :
- The phenyl group increases molecular weight and logP, suggesting better membrane permeability but poorer aqueous solubility compared to the methyl analog.
Core Heterocycle Modifications
, and 6 describe compounds with purine, pyrimidine, or pyrazolo-pyrimidine cores substituted with chlorophenyl groups. For example:
Structural Differences :
Functional Impact :
- Pyrazolo-pyrimidine analogs () may exhibit enhanced binding affinity in kinase inhibition due to planar aromatic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
